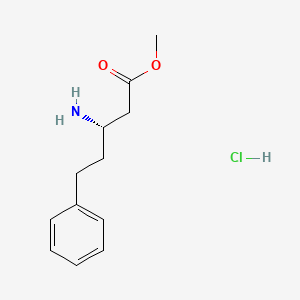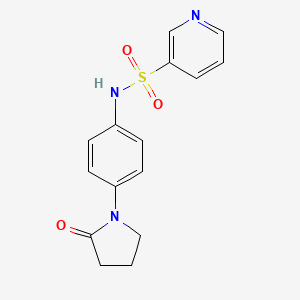![molecular formula C13H14ClNO2 B2380759 N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide CAS No. 2411299-03-9](/img/structure/B2380759.png)
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide, also known as CB-2, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CB-2 is a cannabinoid receptor agonist that selectively binds to the CB2 receptor, which is primarily expressed in immune cells and has been implicated in various physiological processes.
Wirkmechanismus
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide selectively binds to the CB2 receptor, which is primarily expressed in immune cells, including B cells, T cells, and macrophages. Activation of the CB2 receptor by N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has been shown to modulate immune cell function, resulting in anti-inflammatory and immunomodulatory effects. N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide also has analgesic effects, which are thought to be mediated through the activation of the CB2 receptor in peripheral nerve terminals.
Biochemical and Physiological Effects
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has also been shown to have analgesic effects by reducing the release of substance P, a neuropeptide involved in pain transmission. Additionally, N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has been shown to modulate immune cell function, resulting in immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide also has a well-defined mechanism of action, which makes it a useful tool for studying the CB2 receptor and its physiological functions. However, N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide also has some limitations for lab experiments. The compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has limited solubility in aqueous solutions, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide. One potential application of N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide is in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has been shown to have immunomodulatory effects, which could be beneficial in the treatment of these diseases. Additionally, N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has been shown to have anticancer effects, making it a promising candidate for cancer therapy. Future studies could focus on the development of N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide derivatives with improved pharmacokinetic properties and enhanced therapeutic efficacy.
Synthesemethoden
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chlorophenylcyclobutanone with epichlorohydrin, followed by reaction with ammonia to produce the oxirane-2-carboxamide moiety. The resulting compound can then be purified using chromatography techniques to obtain pure N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases, including arthritis, multiple sclerosis, and cancer.
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenyl)cyclobutyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-10-4-2-1-3-8(10)9-5-6-11(9)15-13(16)12-7-17-12/h1-4,9,11-12H,5-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHFMPDIJQHZHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2Cl)NC(=O)C3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)
![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)


![Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate](/img/structure/B2380682.png)


![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)
![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2380689.png)


![3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2380695.png)
![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2380697.png)